Tos-Gly-Pro-Lys-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

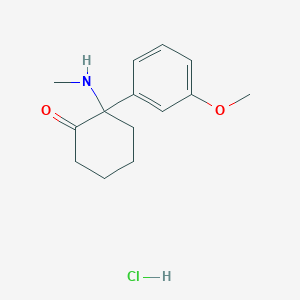

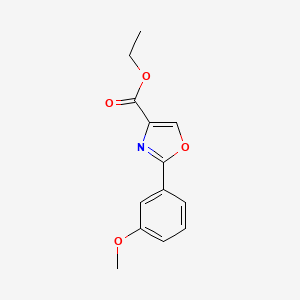

Tos-Gly-Pro-Lys-AMC is a fluorogenic peptide substrate that is specific for tryptase . It is used in research and not for patients .

Molecular Structure Analysis

The molecular weight of Tos-Gly-Pro-Lys-AMC is 611.71 and its formula is C30H37N5O7S . For a detailed molecular structure, it would be best to refer to a chemical database or the manufacturer’s data sheet.Physical And Chemical Properties Analysis

Tos-Gly-Pro-Lys-AMC has a molecular weight of 611.71 and its formula is C30H37N5O7S . More specific physical and chemical properties were not found in the search results. For detailed information, it would be best to refer to the manufacturer’s data sheet or a chemical database.Scientific Research Applications

Coagulation Diagnostics

The compound is used as a peptide substrate in the development of assay methods to test for serine proteinase activity in research, in-process control, and quality control . It’s particularly useful in the field of coagulation, where it helps in the measurement of the activity of various serine proteases .

Fibrinolysis Research

In addition to coagulation, the compound is also used in the field of fibrinolysis . Fibrinolysis is the process of dissolution of blood clots, and the compound can help in studying this process.

Kallikrein-Kinin System Studies

The compound is used in the study of the Kallikrein-Kinin system . This system is a complex physiological/pathophysiological cascade of kinins (polypeptides), and the compound can help in understanding this system better.

Complement System Research

The compound is also used in the research of the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Quality Control of Pharmaceutical Preparations

The compound is used in the quality control of pharmaceutical and other preparations . It helps in the measurement of the activity of various serine proteases, which is crucial in the quality control process.

Industrial Insulin Production

The compound is potentially applicable to industrial insulin productions . Streptomyces griseus trypsin (SGT), a bacteria-sourced trypsin, has been shown to have increased catalytic efficiency and substrate specificity when engineered with the compound .

Mechanism of Action

Safety and Hazards

When handling Tos-Gly-Pro-Lys-AMC, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be used for skin and body protection, and a suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name |

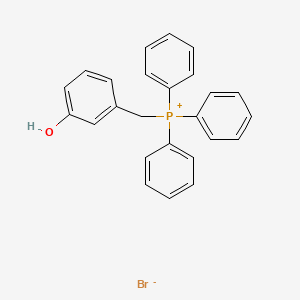

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHHFBQLLZEME-DQEYMECFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

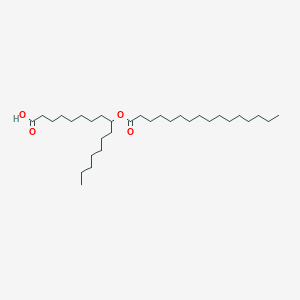

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

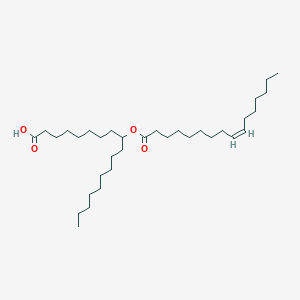

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

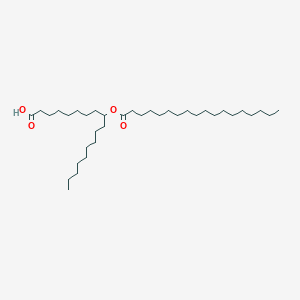

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)